WHI-P180 hydrochloride

Description

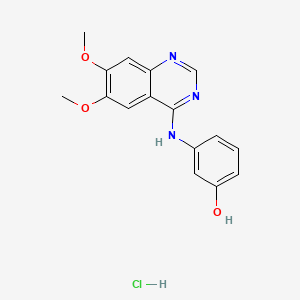

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLLZROGIFJFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WHI-P180 Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

WHI-P180 hydrochloride is a synthetically derived multi-kinase inhibitor that has garnered significant interest in the fields of immunology and oncology. Initially identified through research efforts at the Wayne Hughes Institute, this small molecule, belonging to the 4-anilinoquinazoline class of compounds, has demonstrated potent inhibitory activity against a range of protein kinases. Notably, it has been characterized as an inhibitor of Janus kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways that govern immune cell development and function. Beyond JAK3, WHI-P180 has shown inhibitory effects on other kinases, including Cyclin-dependent kinase 2 (Cdk2), rearranged during transfection (RET) kinase, kinase insert domain receptor (KDR), and epidermal growth factor receptor (EGFR). Its ability to modulate these key signaling molecules has positioned WHI-P180 as a valuable research tool and a potential scaffold for the development of novel therapeutics for a variety of disorders, including autoimmune diseases, inflammatory conditions, and certain cancers. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that begins with the formation of the core quinazoline scaffold, followed by a nucleophilic aromatic substitution reaction to introduce the 3-aminophenol moiety. The final step involves the formation of the hydrochloride salt to improve the compound's solubility and stability.

Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinazoline

The synthesis of the crucial intermediate, 4-chloro-6,7-dimethoxyquinazoline, commences with the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamide to yield 6,7-dimethoxyquinazolin-4(3H)-one. This intermediate is then chlorinated, typically using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce 4-chloro-6,7-dimethoxyquinazoline.

Final Assembly and Salt Formation

The final step in the synthesis of WHI-P180 involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-dimethoxyquinazoline and 3-aminophenol. This reaction is typically carried out in a suitable solvent, such as isopropanol or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. The resulting free base of WHI-P180 is then treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.

Chemical synthesis pathway of this compound.

Quantitative Data: Inhibitory Activity of WHI-P180

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of WHI-P180 against various protein kinases. This data highlights the multi-targeted nature of the compound.

| Target Kinase | IC50 Value |

| RET | 5 nM[1][2] |

| KDR (VEGFR2) | 66 nM[1][2] |

| Cdk2 | 1.0 µM[3] |

| EGFR | 4.0 µM[1][2] |

| JAK3 | Inhibition demonstrated, specific IC50 may vary by assay conditions |

Experimental Protocols

Chemical Synthesis of this compound

Materials:

-

4,5-dimethoxy-2-aminobenzoic acid

-

Formamide

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

4-chloro-6,7-dimethoxyquinazoline

-

3-aminophenol

-

Isopropanol

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

-

A mixture of 4,5-dimethoxy-2-aminobenzoic acid and an excess of formamide is heated at reflux for several hours.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water and then a non-polar solvent like hexane to remove residual formamide and other impurities.

-

The product is dried under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

-

6,7-dimethoxyquinazolin-4(3H)-one is suspended in an excess of thionyl chloride or phosphorus oxychloride.

-

A catalytic amount of dimethylformamide (DMF) may be added.

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC).

-

The excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully quenched with ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and dried to give 4-chloro-6,7-dimethoxyquinazoline.

Step 3: Synthesis of WHI-P180

-

4-chloro-6,7-dimethoxyquinazoline and an equimolar amount of 3-aminophenol are dissolved in isopropanol.

-

The mixture is heated at reflux for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the precipitated product (WHI-P180 free base) is collected by filtration.

-

The crude product is washed with cold isopropanol and dried.

Step 4: Formation of this compound

-

The synthesized WHI-P180 free base is suspended in a suitable solvent like ethanol or a mixture of dichloromethane and methanol.

-

A solution of hydrochloric acid in ethanol or diethyl ether is added dropwise with stirring until the solution becomes acidic.

-

The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

JAK3 Kinase Inhibition Assay

Principle: This assay measures the ability of WHI-P180 to inhibit the phosphotransferase activity of JAK3. The assay typically involves incubating the enzyme with a substrate (a peptide or protein) and ATP, and then quantifying the amount of phosphorylated substrate.

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

JAK3-specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., a phosphospecific antibody or a luminescent ADP detection kit)

-

96-well microplates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the JAK3 enzyme, the peptide substrate, and the different concentrations of WHI-P180 or vehicle (DMSO) control.

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in an ELISA-based assay, the plate is coated with the substrate, and a phosphospecific antibody conjugated to an enzyme (like HRP) is used for detection. In a luminescence-based assay, the amount of ADP produced is measured.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental workflow for a JAK3 kinase inhibition assay.

Mast Cell Degranulation Assay

Principle: This assay assesses the ability of WHI-P180 to inhibit the release of inflammatory mediators from mast cells upon stimulation. A common method is to measure the activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation.[4]

Materials:

-

Mast cell line (e.g., RBL-2H3 or bone marrow-derived mast cells)

-

Cell culture medium (e.g., DMEM with FBS)

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

Tyrode's buffer or similar physiological buffer

-

This compound

-

Triton X-100 (for cell lysis and maximum release control)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., sodium carbonate buffer)

-

96-well plates

Procedure:

-

Seed mast cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of WHI-P180 or vehicle control for a defined period (e.g., 30 minutes).

-

Stimulate degranulation by adding DNP-HSA to the wells. Include a negative control (no antigen) and a positive control for maximum release (lysed with Triton X-100).

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add the pNAG substrate to each well and incubate to allow for the enzymatic reaction.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of degranulation inhibition for each concentration of WHI-P180.

Signaling Pathway

WHI-P180 exerts its effects by inhibiting key kinases in cellular signaling pathways. One of its primary targets, JAK3, is a crucial component of the JAK/STAT signaling pathway, which is activated by various cytokines. Inhibition of JAK3 by WHI-P180 disrupts the downstream signaling cascade, leading to a modulation of the immune response.

Inhibition of the JAK/STAT signaling pathway by WHI-P180.

Conclusion

This compound is a versatile multi-kinase inhibitor with significant potential in biomedical research and drug discovery. Its well-defined chemical synthesis and its potent inhibitory activity against key signaling kinases, particularly JAK3, make it a valuable tool for dissecting cellular signaling pathways and for exploring novel therapeutic strategies for a range of diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

WHI-P180 hydrochloride, also known as Janex 3, is a potent, cell-permeable, multi-kinase inhibitor.[1][2][3][4][5][6][7][8][9][10] This technical guide provides an in-depth overview of the primary kinase targets of WHI-P180, presenting key quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. The information is intended to support researchers and professionals in drug development in understanding the mechanism of action and potential therapeutic applications of this compound.

Data Presentation: Kinase Inhibition Profile of WHI-P180

The inhibitory activity of WHI-P180 has been quantified against several key kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values.

Table 1: IC50 Values for WHI-P180 Against Primary Kinase Targets

| Target Kinase | IC50 Value | Notes |

| RET (Rearranged during Transfection) | 5 nM[1][2][6][7] | A receptor tyrosine kinase involved in cell growth, differentiation, and survival. |

| KDR (Kinase Insert Domain Receptor)/VEGFR2 | 66 nM[1][2][6][7] | A key mediator of angiogenesis. |

| EGFR (Epidermal Growth Factor Receptor) | 4 µM[1][2][4][6][7][10][11] | A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. |

| CDK2 (Cyclin-Dependent Kinase 2) | 1 µM[11][12] | A key regulator of the cell cycle at the G1/S transition. |

Table 2: Binding Affinity (Kd) of WHI-P180 for TTBK1

| Target Kinase | Kd Value | Notes |

| TTBK1 (phosphorylated) | 0.46 µM[3][4][10] | Tau-tubulin kinase 1. |

| TTBK1 (non-phosphorylated) | 0.24 µM[3][4][10] |

Experimental Protocols

This section details the general methodologies employed in the key experiments cited for the characterization of WHI-P180's inhibitory activity.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the concentration of WHI-P180 required to inhibit the activity of a specific kinase by 50% (IC50).

-

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (often a peptide or protein), and a kinase buffer.

-

Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture. A control with no inhibitor is also prepared.

-

Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or in a system where its consumption can be measured.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase or chelates the divalent cations required for the enzymatic activity.

-

Quantification of Kinase Activity: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filtration and scintillation counting). For non-radioactive assays, methods like luminescence-based ADP detection (e.g., ADP-Glo™) can be used, where the amount of ADP produced is proportional to kinase activity.[13]

-

IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of WHI-P180 relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability and Proliferation Assays (e.g., MTT or MTS Assay)

-

Objective: To assess the effect of WHI-P180 on the viability and proliferation of cancer cell lines.

-

General Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Addition of Viability Reagent:

-

MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[14][15]

-

MTS Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added. In the presence of an electron coupling reagent, MTS is reduced by viable cells to a soluble formazan product.[14][15]

-

-

Incubation with Reagent: The plates are incubated for a few hours to allow for the colorimetric reaction to occur.

-

Solubilization (for MTT): If using the MTT assay, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[14][15]

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Passive Cutaneous Anaphylaxis (PCA) In Vivo Model

-

Objective: To evaluate the in vivo efficacy of WHI-P180 in inhibiting IgE-mediated allergic reactions.

-

General Protocol:

-

Sensitization: Mice are passively sensitized by an intradermal injection of an anti-dinitrophenyl (DNP) IgE antibody into one ear.[16][17][18] The other ear may serve as a control.

-

Compound Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at a specified time before the antigen challenge.[8]

-

Antigen Challenge: After a latent period (e.g., 24 hours) to allow for the IgE to bind to mast cells, the mice are challenged with an intravenous (i.v.) injection of the DNP antigen conjugated to a carrier protein (e.g., human serum albumin) along with Evans blue dye.[17][18]

-

Evaluation of Vascular Permeability: The cross-linking of the antigen with the IgE on mast cells triggers degranulation and the release of inflammatory mediators, leading to increased vascular permeability. This results in the extravasation of the Evans blue dye into the surrounding tissue, causing a blue coloration of the sensitized ear.

-

Quantification: After a set amount of time, the mice are euthanized, and the ears are excised. The amount of Evans blue dye that has extravasated is quantified by extracting the dye from the tissue (e.g., with formamide) and measuring its absorbance spectrophotometrically.[17][18] The degree of dye extravasation is an indicator of the severity of the allergic reaction, and its reduction in WHI-P180-treated animals indicates the inhibitory effect of the compound.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by the primary kinase targets of WHI-P180.

Caption: EGFR Signaling Pathway Inhibition by WHI-P180.

Caption: RET and KDR (VEGFR2) Signaling Inhibition by WHI-P180.

Caption: JAK/STAT Signaling Pathway Inhibition by WHI-P180.

Caption: CDK2/Cell Cycle Regulation and Inhibition by WHI-P180.

Experimental Workflow

References

- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. interpriseusa.com [interpriseusa.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 18. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

WHI-P180 Hydrochloride: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

WHI-P180 hydrochloride is a multi-faceted kinase inhibitor with significant implications for therapeutic development, particularly in the realms of oncology and immunology. This document provides a comprehensive technical overview of the signaling pathways modulated by this compound, with a primary focus on its inhibitory action against Janus Kinase 3 (JAK3). It consolidates quantitative data on its inhibitory constants, details established experimental protocols for its characterization, and presents visual diagrams of the pertinent signaling cascades and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

This compound, also known as Janex 3, is a quinazoline-derived small molecule that has demonstrated inhibitory activity against a range of protein kinases.[1][2][3] These enzymes play critical roles in intracellular signaling pathways that govern cell proliferation, differentiation, survival, and immune responses. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders. WHI-P180 has been identified as an inhibitor of several key kinases, including the Janus kinases (JAKs), receptor tyrosine kinases (RTKs) such as RET and KDR, as well as EGFR and the cell cycle-regulating kinase CDK2.[1][4][5] Its ability to modulate these diverse signaling networks underscores its potential as a pharmacological tool and a lead compound for drug discovery.

Core Signaling Pathway Inhibition: The JAK/STAT Pathway

The most frequently cited and therapeutically relevant target of WHI-P180 is Janus Kinase 3 (JAK3).[1][3] JAK3 is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for signal transduction from cytokine receptors that utilize the common gamma chain (γc). This includes receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are vital for lymphocyte development, activation, and function.

The canonical JAK/STAT signaling pathway, and WHI-P180's point of intervention, is as follows:

-

Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor subunits, leading to their dimerization or multimerization.

-

JAK Activation: This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. In the case of γc-containing receptors, this involves JAK1 and JAK3.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

-

STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, dimerize, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These genes are often involved in cell proliferation, survival, and immune responses.

This compound exerts its inhibitory effect by targeting the ATP-binding site of JAK3, thereby preventing the phosphorylation cascade and subsequent downstream signaling events. While a specific IC50 value for WHI-P180 against JAK3 is not consistently reported in the readily available literature, its inhibitory action on JAK3-driven responses, such as in graft-versus-host disease, is documented.[1][3]

Quantitative Data on Kinase Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound against various kinases. It is important to note that while WHI-P180 is known to inhibit JAK3, a specific IC50 value is not consistently available in the public domain. For context, the IC50 values of the related compound, WHI-P131, against JAK3 are included.

| Target Kinase | Inhibitor | IC50 / Kd | Species | Notes |

| RET | WHI-P180 | 4.5 nM | Human | Proto-oncogene tyrosine-protein kinase receptor |

| KDR (VEGFR2) | WHI-P180 | 66 nM | Human | Kinase insert domain receptor |

| EGFR | WHI-P180 | 4 µM | Human | Epidermal growth factor receptor |

| CDK2 | WHI-P180 | 1 µM | Not Specified | Cyclin-dependent kinase 2 |

| TTBK1 (phosphorylated) | WHI-P180 | Kd = 0.46 µM | Not Specified | Tau-tubulin kinase 1 |

| TTBK1 (non-phosphorylated) | WHI-P180 | Kd = 0.24 µM | Not Specified | Tau-tubulin kinase 1 |

| JAK3 | WHI-P131 | 9.1 µM | Human | For comparison |

| JAK3 | WHI-P131 | 78 µM | Mouse | For comparison |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro Kinase Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 of an inhibitor against a purified kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., JAK3)

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Plate reader (luminometer or spectrophotometer)

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In an assay plate, add the kinase and the inhibitor dilutions.

-

Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

Stop the reaction by adding a stop solution or proceeding directly to the detection step.

-

Add the detection reagent according to the manufacturer's instructions to quantify the kinase activity (e.g., by measuring the amount of ADP produced or remaining ATP).

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with WHI-P180.

-

Reagents and Materials:

-

Cell line of interest (e.g., a JAK3-dependent cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blotting for Phospho-STAT Analysis

This protocol is used to assess the inhibition of JAK3 signaling by measuring the phosphorylation status of its downstream target, STAT.

-

Reagents and Materials:

-

Cell line responsive to a JAK3-activating cytokine (e.g., IL-2)

-

This compound

-

Cytokine (e.g., recombinant human IL-2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture the cells and treat with various concentrations of this compound for a specified pre-incubation time.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT and a loading control to ensure equal protein loading.

-

Conclusion

This compound is a potent multi-kinase inhibitor with significant activity against key signaling molecules implicated in cancer and immune disorders. Its inhibitory action on the JAK3/STAT pathway highlights its potential for the treatment of hematological malignancies and autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further explore the therapeutic applications and mechanisms of action of this promising compound. Future studies are warranted to precisely quantify its inhibitory potency against JAK3 and to fully elucidate its in vivo efficacy and safety profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Efficacy and Safety of Different Regimens of Current JAK Inhibitors in Psoriatic Arthritis: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

The Multi-Faceted Pharmacology of WHI-P180 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WHI-P180 hydrochloride, a synthetically derived small molecule, has emerged as a significant polypharmacological agent with the potential for therapeutic application across a spectrum of diseases, including cancer, autoimmune disorders, and allergic reactions. This technical guide provides an in-depth analysis of the compound's multifaceted mechanism of action, focusing on its interactions with a range of protein kinases. We present a comprehensive overview of its known targets, summarize quantitative inhibitory data, detail the experimental protocols used for its characterization, and visualize the key signaling pathways it modulates. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the study and application of multi-kinase inhibitors.

Introduction

This compound, chemically known as 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-phenol hydrochloride, is a potent, ATP-competitive kinase inhibitor. Its polypharmacological nature, characterized by its ability to engage multiple kinase targets, underpins its broad spectrum of biological activities. This guide elucidates the current understanding of WHI-P180's interactions with key kinases, providing a foundation for further investigation and therapeutic development.

Kinase Inhibition Profile

WHI-P180 has been demonstrated to inhibit a diverse set of protein kinases with varying potencies. The following table summarizes the available quantitative data on its inhibitory activity.

| Target Kinase | Assay Type | Parameter | Value | Reference(s) |

| RET (Rearranged during transfection) | Cell-free assay | IC50 | 4.5 - 5 nM | [1][2] |

| KDR (Kinase insert domain receptor / VEGFR2) | Cell-free assay | IC50 | 66 nM | [1][2] |

| EGFR (Epidermal growth factor receptor) | Not specified | IC50 | 4 µM | [1][2] |

| JAK3 (Janus kinase 3) | Not specified | - | Inhibits JAK3-driven responses | [3] |

| CDK2 (Cyclin-dependent kinase 2) | Not specified | IC50 | 1 µM | [1] |

| TTBK1 (Tau tubulin kinase 1) | Binding assay | Kd | 0.24 µM (non-phosphorylated) | [3] |

| TTBK1 (Tau tubulin kinase 1) | Binding assay | Kd | 0.46 µM (phosphorylated) | [3] |

Key Signaling Pathways Modulated by WHI-P180

The therapeutic effects of WHI-P180 are a direct consequence of its ability to interfere with critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by WHI-P180's inhibitory action.

RET and KDR (VEGFR2) Signaling Pathways

Inhibition of RET and KDR, both receptor tyrosine kinases, disrupts downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

By targeting EGFR, WHI-P180 can modulate pathways that are frequently hyperactivated in various cancers, leading to reduced tumor cell growth and survival.

JAK3 Signaling Pathway

WHI-P180's inhibition of JAK3 is particularly relevant in the context of immune modulation, as JAK3 plays a critical role in cytokine signaling in lymphocytes.

CDK2 Signaling Pathway

By inhibiting CDK2, a key regulator of the cell cycle, WHI-P180 can induce cell cycle arrest, providing another avenue for its anti-proliferative effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of WHI-P180.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of WHI-P180 against various protein kinases.

General Protocol (example for a radiometric assay):

-

Reagents and Materials:

-

Recombinant human kinase (e.g., RET, KDR, EGFR, CDK2/cyclin complexes).

-

Kinase-specific substrate peptide.

-

[γ-³²P]ATP.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).

-

This compound dissolved in DMSO.

-

96-well filter plates.

-

Phosphoric acid (75 mM).

-

Scintillation counter.

-

-

Procedure: a. Prepare serial dilutions of WHI-P180 in kinase reaction buffer. b. In a 96-well plate, combine the recombinant kinase, its specific substrate, and the diluted WHI-P180 or DMSO (vehicle control). c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 75 mM phosphoric acid. f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the radioactivity of the incorporated phosphate on the filter using a scintillation counter. i. Calculate the percentage of kinase inhibition for each WHI-P180 concentration relative to the vehicle control. j. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Murine Model of Passive Cutaneous Anaphylaxis (PCA)

Objective: To evaluate the in vivo efficacy of WHI-P180 in inhibiting IgE-mediated mast cell degranulation and subsequent vascular hyperpermeability.[4]

Protocol:

-

Animals:

-

Male BALB/c or CD-1 mice (6-8 weeks old).

-

-

Reagents and Materials:

-

Anti-dinitrophenyl (DNP) IgE antibody.

-

DNP-human serum albumin (HSA) antigen.

-

Evans blue dye (1% in saline).

-

This compound formulated for intraperitoneal (i.p.) injection.

-

Formamide.

-

Spectrophotometer.

-

-

Procedure: a. Sensitization: Inject mice intradermally in one ear with anti-DNP IgE (e.g., 20 ng in 20 µL of saline). The contralateral ear receives a saline injection as a control. b. Treatment: After 24 hours, administer WHI-P180 (e.g., two consecutive i.p. doses of 25 mg/kg) or vehicle control.[4] c. Challenge: 1 hour after the final treatment, intravenously inject the mice with DNP-HSA (e.g., 100 µg) mixed with Evans blue dye. d. Measurement of Vascular Permeability: After 20-30 minutes, euthanize the mice and excise the ears. e. Dye Extraction: Incubate the ears in formamide (e.g., at 63°C overnight) to extract the Evans blue dye that has extravasated into the tissue. f. Quantification: Measure the absorbance of the formamide extract at a wavelength of 620-630 nm using a spectrophotometer. g. Analysis: Compare the amount of dye extravasation in the WHI-P180-treated group to the vehicle-treated group to determine the percentage of inhibition.

Murine Model of Acute Graft-versus-Host Disease (GVHD)

Objective: To assess the therapeutic potential of WHI-P180 in a model of T-cell-mediated allogeneic immune response.[2]

Protocol:

-

Animals:

-

Donor mice: BALB/c (H-2d).

-

Recipient mice: C57BL/6 (H-2b).

-

-

Procedure: a. Recipient Conditioning: Lethally irradiate the recipient C57BL/6 mice to ablate their hematopoietic system. b. Cell Transplantation: Transplant bone marrow cells and splenocytes from allogeneic BALB/c donor mice into the irradiated recipients via intravenous injection. c. GVHD Development: Monitor the recipient mice for the development of GVHD, which typically manifests as weight loss, hunched posture, ruffled fur, and skin lesions. d. Treatment: Upon the onset of GVHD symptoms (e.g., in the 3rd week post-transplant), begin treatment with WHI-P180 (e.g., 30 mg/kg/day, administered in three daily doses) or vehicle control.[2] e. Monitoring and Endpoints:

- Monitor animal survival and body weight daily.

- Perform clinical scoring of GVHD severity based on the observed symptoms.

- At the end of the study, collect tissues (e.g., skin, liver, intestine) for histopathological analysis to assess the degree of immune cell infiltration and tissue damage. f. Analysis: Compare the survival rates, body weight changes, and histopathological scores between the WHI-P180-treated and vehicle-treated groups.

Conclusion

This compound is a potent multi-kinase inhibitor with a well-defined, albeit complex, pharmacological profile. Its ability to target key nodes in oncogenic, angiogenic, and immunologic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent. The detailed experimental protocols and pathway visualizations presented in this guide offer a comprehensive resource for researchers seeking to further explore the polypharmacology of WHI-P180 and to design future preclinical and clinical studies. A thorough understanding of its multifaceted mechanism of action is paramount to unlocking its full therapeutic potential and to developing targeted treatment strategies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for WHI-P180 Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WHI-P180 hydrochloride is a multi-kinase inhibitor with significant activity against Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1] This pathway is integral to immune cell development and function, making JAK3 a compelling target for autoimmune diseases, organ transplant rejection, and certain hematological malignancies. WHI-P180 has also demonstrated inhibitory activity against other kinases such as RET, KDR, and EGFR.[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and potency of this compound, focusing on its JAK3 inhibitory activity.

Data Presentation

The inhibitory activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for WHI-P180 against various kinases and in different contexts.

| Target | Assay Type | IC50 | Reference |

| JAK3 | In vitro kinase assay | 13.5 µM | [U.S. Patent 6,329,381] |

| RET | In vitro kinase assay | 5 nM | [2] |

| KDR | In vitro kinase assay | 66 nM | [2] |

| EGFR | In vitro kinase assay | 4 µM | [2] |

| CDK2 | In vitro kinase assay | 1 µM | [3] |

Signaling Pathway

The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression. WHI-P180 inhibits JAK3, thereby blocking the phosphorylation and activation of downstream STAT proteins, primarily STAT5 in the context of γc-family cytokines.[4][5][6]

Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of WHI-P180.

Experimental Protocols

Two key cell-based assays are detailed below: a cell viability assay to determine the IC50 value of WHI-P180 and a Western blot assay to measure the inhibition of STAT5 phosphorylation.

Cell Viability Assay (MTT/MTS Assay) for IC50 Determination

This protocol determines the concentration of WHI-P180 that inhibits cell growth by 50%. Assays like the MTT or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Hematopoietic cell line (e.g., Jurkat, Ramos, or other relevant AML/CML cell lines)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture cells to a logarithmic growth phase.

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of WHI-P180 in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT/MTS Assay:

-

For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Read the absorbance on a plate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the WHI-P180 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Caption: Experimental workflow for IC50 determination using a cell viability assay.

STAT5 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of WHI-P180 to inhibit the phosphorylation of STAT5, a direct downstream target of JAK3.

Materials:

-

Hematopoietic cell line responsive to IL-2 (e.g., CTLL-2, or other cell lines expressing the IL-2 receptor)

-

This compound

-

Recombinant human IL-2

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to a logarithmic growth phase.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of WHI-P180 or vehicle control for 1-2 hours.

-

Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

(Optional but recommended) Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-STAT5 and total STAT5.

-

Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.

-

Compare the normalized phospho-STAT5 levels in the WHI-P180-treated samples to the IL-2 stimulated control to determine the extent of inhibition.

-

Conclusion

These protocols provide a framework for the cell-based evaluation of this compound. The cell viability assay is a robust method for determining the cytotoxic or cytostatic potential of the compound and for calculating its IC50 value. The STAT5 phosphorylation assay provides a more mechanistic insight into the on-target activity of WHI-P180 by directly measuring the inhibition of a key downstream effector of the JAK3 signaling pathway. Together, these assays are essential tools for characterizing the cellular effects of WHI-P180 and for advancing its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. miR-186 inhibits cell proliferation of prostate cancer by targeting GOLPH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Kinase Activity Assay with WHI-P180 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

WHI-P180 hydrochloride is a multi-kinase inhibitor known to target several key enzymes involved in cellular signaling pathways, making it a valuable tool for cancer research and drug development.[1][2][3][4][5] This document provides detailed application notes and protocols for developing and utilizing kinase activity assays with this compound to characterize its inhibitory effects on its primary kinase targets: RET, KDR (VEGFR2), EGFR, and CDK2.[1][2][3][4][5][6][7][8][9][10][11]

Target Kinase Signaling Pathways

WHI-P180 targets kinases that are integral components of major signaling cascades, including growth factor signaling, cell cycle progression, and angiogenesis.[3] Understanding these pathways is crucial for interpreting the effects of WHI-P180 in cellular and biochemical assays.

RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase.[12] Ligands such as Glial cell line-Derived Neurotrophic Factor (GDNF) bind to a co-receptor, leading to the recruitment and autophosphorylation of RET.[12] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, differentiation, and survival.[12][13]

Caption: The RET signaling pathway and the inhibitory action of WHI-P180.

KDR (VEGFR2) Signaling Pathway

Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key regulator of angiogenesis.[14] Binding of VEGF to KDR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[10][14]

Caption: The KDR (VEGFR2) signaling pathway and its inhibition by WHI-P180.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, activates downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell proliferation and survival.[1][15] Overexpression or hyperactivity of EGFR is associated with various cancers.[1][15]

Caption: The EGFR signaling pathway and the inhibitory effect of WHI-P180.

CDK2 and Cell Cycle Regulation

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[16][17] Its activity is dependent on binding to cyclins, such as Cyclin A and Cyclin E.[16][17] The active CDK2/cyclin complex phosphorylates various substrates to promote DNA replication and cell cycle progression.[17][18]

Caption: The role of CDK2 in cell cycle regulation and its inhibition by WHI-P180.

Quantitative Data Summary

The inhibitory activity of this compound against its primary target kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[19]

| Target Kinase | IC50 Value | Reference(s) |

| RET | 4.5 - 5 nM | [5][20][21] |

| KDR (VEGFR2) | 66 nM | [5][20][21] |

| EGFR | 4.0 µM | [21][22] |

| CDK2 | 1.0 µM | [22] |

Experimental Protocols

A variety of assay formats can be used to measure the activity of this compound against its target kinases. The choice of assay will depend on the specific research goals, available equipment, and desired throughput.

General Experimental Workflow

The general workflow for screening an inhibitor like this compound involves preparing the assay components, initiating the kinase reaction, stopping the reaction, detecting the signal, and analyzing the data to determine the IC50 value.

Caption: General workflow for a kinase inhibitor assay.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is adapted for a generic luminescence-based assay to measure the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.

1. Principle The assay measures the amount of ATP remaining in the reaction well after the kinase reaction. A luciferase enzyme uses the remaining ATP to generate a luminescent signal. Higher kinase activity results in more ATP consumption and a lower luminescent signal.

2. Materials and Reagents

-

Recombinant Kinase (RET, KDR, EGFR, or CDK2)

-

Kinase Substrate:

-

This compound (stock solution in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[18]

-

Luminescent Kinase Assay Reagent (e.g., Kinase-Glo® MAX)[1][16][23]

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

3. Experimental Protocol

-

Prepare WHI-P180 Dilutions: Prepare a serial dilution of this compound in 1X Kinase Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Prepare Master Mix: Prepare a master mix containing the kinase and its corresponding substrate in 1X Kinase Assay Buffer.

-

Assay Plate Setup:

-

Add 5 µL of the diluted WHI-P180 or vehicle control to the appropriate wells.

-

Add 10 µL of the kinase/substrate master mix to each well.

-

Include a "no enzyme" control by adding 10 µL of the substrate in assay buffer without the kinase.

-

-

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[23]

-

Signal Detection:

-

Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

-

Add 25 µL of the luminescent reagent to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the signal.[23]

-

-

Read Plate: Measure the luminescence using a plate reader.

4. Data Analysis

-

Subtract the "no enzyme" control luminescence from all other readings.

-

Calculate the percent inhibition for each WHI-P180 concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))

-

Plot the percent inhibition against the logarithm of the WHI-P180 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25][26][27]

Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.

1. Principle A kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-antibody and a streptavidin-labeled acceptor fluorophore are added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

2. Materials and Reagents

-

Recombinant Kinase (RET, KDR, EGFR, or CDK2)

-

Biotinylated peptide substrate

-

This compound

-

ATP

-

Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7][28]

-

Europium-labeled anti-phospho-antibody

-

Streptavidin-labeled acceptor fluorophore (e.g., APC or XL665)

-

TR-FRET stop/detection buffer (containing EDTA)

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

3. Experimental Protocol

-

Reagent Preparation: Prepare serial dilutions of WHI-P180 in kinase buffer. Prepare solutions of kinase, biotinylated substrate, and ATP in kinase buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of diluted WHI-P180 or vehicle control to the wells.

-

Add 5 µL of the kinase solution.

-

Include appropriate controls (no enzyme, no substrate, positive control with a known inhibitor).

-

-

Initiate Kinase Reaction: Add 2.5 µL of a solution containing the biotinylated substrate and ATP to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[11][29]

-

Stop Reaction and Detection:

-

Prepare a stop/detection buffer containing the europium-labeled antibody and the streptavidin-labeled acceptor.

-

Add 10 µL of the stop/detection buffer to each well.

-

-

Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.[11][29]

-

Read Plate: Measure the TR-FRET signal on a compatible plate reader (emission at two wavelengths, e.g., 615 nm for europium and 665 nm for the acceptor).

4. Data Analysis

-

Calculate the emission ratio (acceptor emission / donor emission).

-

Calculate the percent inhibition based on the emission ratios.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50.

Protocol 3: Radiometric Kinase Assay

This is a traditional and highly sensitive method that measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

1. Principle The kinase transfers the radiolabeled gamma-phosphate from ATP to a substrate. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity of the substrate is measured.

2. Materials and Reagents

-

Recombinant Kinase (RET, KDR, EGFR, or CDK2)

-

Kinase Substrate

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radioactive ("cold") ATP

-

Kinase Reaction Buffer

-

Phosphocellulose paper or membrane

-

Stop solution (e.g., phosphoric acid)

-

Scintillation counter or phosphorimager

-

Appropriate radiation safety equipment and designated work area

3. Experimental Protocol

-

Prepare Reagents: Prepare serial dilutions of WHI-P180. Prepare a master mix of kinase and substrate in reaction buffer. Prepare an ATP mix containing both cold ATP and [γ-³²P]ATP.[30]

-

Assay Setup:

-

In microcentrifuge tubes, add the diluted WHI-P180 or vehicle control.

-

Add the kinase/substrate master mix.

-

-

Initiate Kinase Reaction: In a designated radioactive work area, add the ATP mix to each tube to start the reaction.[30]

-

Incubation: Incubate at 30°C for 20-30 minutes.[30]

-

Stop Reaction and Spotting:

-

Stop the reaction by adding a small volume of stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

-

Washing: Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection:

-

Air dry the phosphocellulose paper.

-

Quantify the radioactivity using a scintillation counter or a phosphorimager.

-

4. Data Analysis

-

Determine the counts per minute (CPM) for each reaction.

-

Calculate the percent inhibition for each WHI-P180 concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Controls for Kinase Assays

-

Positive Control: A known inhibitor of the target kinase to ensure the assay can detect inhibition.

-

Negative Control (Vehicle Control): Usually DMSO, to determine the baseline kinase activity without inhibition.

-

No Enzyme Control: To measure the background signal in the absence of kinase activity.

-

No Substrate Control: To ensure the signal is dependent on substrate phosphorylation.

These detailed notes and protocols provide a comprehensive guide for researchers to develop and execute robust kinase activity assays for the characterization of this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. RET Kinase Enzyme System [promega.com]

- 4. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WHI-P180 (hydrochloride) - Immunomart [immunomart.org]

- 6. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. sambomed.co.kr [sambomed.co.kr]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. shop.bio-connect.nl [shop.bio-connect.nl]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. CDK2/CyclinA2 Kinase Enzyme System [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. selleckchem.com [selleckchem.com]

- 21. WHI-P180 - MedChem Express [bioscience.co.uk]

- 22. medkoo.com [medkoo.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. researchgate.net [researchgate.net]

- 26. How is IC50 calculated? | AAT Bioquest [aatbio.com]

- 27. courses.edx.org [courses.edx.org]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. tools.thermofisher.com [tools.thermofisher.com]

- 30. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Investigating JAK3 Inhibition with WHI-P180 Hydrochloride

References

- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. WHI-P180 - Immunomart [immunomart.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WHI-P180 | CDK | VEGFR | c-RET | EGFR | TargetMol [targetmol.com]

- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 10. Constitutive STAT5 phosphorylation in CD34+ cells of patients with primary myelofibrosis: Correlation with driver mutation status and disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Anti-Angiogenic Effects of WHI-P180 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis.[1] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway has emerged as a key regulator of angiogenesis, making it an attractive target for anti-cancer therapies.[2][3] WHI-P180 is a potent inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of tyrosine kinases.[4] By blocking JAK3, WHI-P180 can modulate downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, thereby exerting anti-angiogenic effects.[5] These application notes provide detailed protocols for utilizing WHI-P180 hydrochloride to investigate its anti-angiogenic properties in various in vitro and ex vivo models.

Mechanism of Action: Inhibition of the JAK3/STAT3 Pathway

This compound selectively inhibits the catalytic activity of JAK3. In the context of angiogenesis, the binding of pro-angiogenic factors like vascular endothelial growth factor (VEGF) to their receptors on endothelial cells can activate the JAK/STAT pathway.[6] Specifically, this can lead to the phosphorylation and activation of STAT3, which then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, such as VEGF itself and other pro-angiogenic factors.[7][8] WHI-P180, by inhibiting JAK3, prevents the phosphorylation of STAT3, thereby downregulating the expression of these target genes and inhibiting the key processes of angiogenesis.[9]

Caption: WHI-P180 inhibits angiogenesis by blocking the JAK3/STAT3 signaling pathway.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the described experimental protocols.

Table 1: Effect of WHI-P180 on Endothelial Cell Proliferation (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (490 nm) ± SD | % Inhibition |

| Vehicle Control | 0 | 1.25 ± 0.08 | 0 |

| WHI-P180 | 1 | 1.02 ± 0.06 | 18.4 |

| WHI-P180 | 5 | 0.78 ± 0.05 | 37.6 |

| WHI-P180 | 10 | 0.51 ± 0.04 | 59.2 |

| WHI-P180 | 25 | 0.32 ± 0.03 | 74.4 |

| Positive Control | - | - | - |

Table 2: Effect of WHI-P180 on Endothelial Cell Migration (Wound Healing Assay)

| Treatment Group | Concentration (µM) | Wound Closure (%) ± SD | % Inhibition of Migration |

| Vehicle Control | 0 | 95.2 ± 4.1 | 0 |

| WHI-P180 | 1 | 78.6 ± 5.3 | 17.4 |

| WHI-P180 | 5 | 55.4 ± 3.8 | 41.8 |

| WHI-P180 | 10 | 32.1 ± 2.9 | 66.3 |

| WHI-P180 | 25 | 15.8 ± 2.1 | 83.4 |

| Positive Control | - | - | - |

Table 3: Effect of WHI-P180 on In Vitro Tube Formation

| Treatment Group | Concentration (µM) | Number of Tubes ± SD | Total Tube Length (µm) ± SD | Number of Junctions ± SD |

| Vehicle Control | 0 | 45 ± 4 | 12500 ± 850 | 38 ± 3 |

| WHI-P180 | 1 | 35 ± 3 | 9800 ± 670 | 29 ± 2 |

| WHI-P180 | 5 | 22 ± 2 | 6200 ± 450 | 18 ± 2 |

| WHI-P180 | 10 | 11 ± 1 | 3100 ± 280 | 8 ± 1 |

| WHI-P180 | 25 | 4 ± 1 | 950 ± 120 | 2 ± 1 |

| Positive Control | - | - | - | - |

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in EGM-2 and incubate overnight.[10][11]

-

The following day, replace the medium with fresh EGM-2 containing various concentrations of WHI-P180 (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO).

-

Incubate for 48 hours.[11]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Caption: Workflow for the MTT-based cell proliferation assay.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.[12]

-

Materials:

-

Protocol:

-

Seed HUVECs in 12-well plates and grow to confluence.[12]

-

Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[12]

-

Wash with PBS to remove detached cells and replace with fresh EGM-2 containing different concentrations of WHI-P180 or vehicle control.

-

Capture images of the wound at 0 hours.

-

Incubate for 8-12 hours and capture images of the same wound fields.[12]

-

Measure the wound area at both time points and calculate the percentage of wound closure.[12]

-

Caption: Workflow for the wound healing cell migration assay.

In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[13][14]

-

Materials:

-

Protocol:

-

Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.[13][15]

-

Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.[13]

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of WHI-P180 or vehicle control.

-

Seed the cells onto the solidified matrix at a density of 1.5-2.5 x 10^4 cells per well.

-

Incubate for 4-18 hours.[15]

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the number of tubes, total tube length, and number of junctions using image analysis software.[16]

-

Caption: Workflow for the in vitro tube formation assay.

Endothelial Cell Apoptosis Assay (Annexin V/PI Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).[17][18]

-

Materials:

-

HUVECs

-

EGM-2

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit[18]

-

Flow cytometer

-

-

Protocol:

-

Seed HUVECs in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of WHI-P180 or vehicle control for 24-48 hours.[19]

-

Harvest both adherent and floating cells and wash with cold PBS.[17]

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17]

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between live, apoptotic, and necrotic cells.[17]

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, recapitulating multiple steps of the angiogenic process.[20][21]

-

Materials:

-

Protocol:

-

Excise the thoracic aorta and remove surrounding fibro-adipose tissue.[21]

-

Cut the aorta into 1 mm thick rings.[21]

-

Embed the aortic rings in a collagen or fibrin gel in a 48-well plate.[20][22]

-

After polymerization of the gel, add medium containing different concentrations of WHI-P180 or vehicle control.

-

Incubate for 7-14 days, replacing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings daily.

-

At the end of the experiment, capture images and quantify the number and length of the sprouting vessels.[22]

-

Caption: Workflow for the ex vivo aortic ring assay.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[23][24]

-

Materials:

-

Protocol:

-

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.[25]

-

Create a small window in the eggshell to expose the CAM.

-

Place a sterile filter paper disc or silicone ring onto the CAM.[25]

-

Apply a solution of WHI-P180 or vehicle control onto the disc or within the ring.

-

Seal the window and return the egg to the incubator for an additional 48-72 hours.[25]

-

After incubation, open the egg and observe the vasculature around the application site.

-

Capture images and quantify the number of blood vessel branch points in the treated area compared to the control.[24]

-

Caption: Workflow for the in vivo CAM assay.

References

- 1. Angiogenesis Inhibitors - NCI [cancer.gov]

- 2. scispace.com [scispace.com]

- 3. Stork: The JAK/STAT3 signalling pathway regulated angiogenesis in an endothelial cell/adipose-derived stromal cell co-culture, 3D gel model [storkapp.me]

- 4. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 5. JAK-STAT inhibition reduces endothelial prothrombotic activation and leukocyte–endothelial proadhesive interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chronic Stress Activates PlexinA1/VEGFR2-JAK2-STAT3 in Vascular Endothelial Cells to Promote Angiogenesis [frontiersin.org]

- 7. JAK2/STAT3 signaling pathway activation mediates tumor angiogenesis by upregulation of VEGF and bFGF in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK inhibitors inhibit angiogenesis by reducing VEGF production from rheumatoid arthritis-derived fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HUVEC cell proliferation assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]

- 13. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. 2.7. Endothelial Cell Apoptosis Assay [bio-protocol.org]

- 20. 大鼠主动脉环试验-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]

- 21. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. spandidos-publications.com [spandidos-publications.com]

Troubleshooting & Optimization